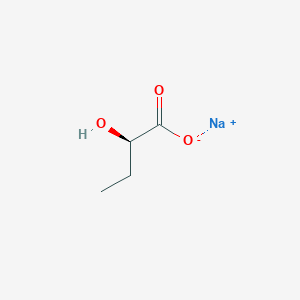

Sodium (R)-2-hydroxybutanoate

Description

Historical Context and Discovery within Organic Chemistry Research

The study of simple hydroxy acid salts dates back to the 19th and early 20th centuries, with early reports describing the preparation of compounds like the sodium salt of gamma-hydroxybutyrate in 1874. google.com Seminal works in the early 20th century, such as those published in the Journal of the American Chemical Society in 1929, detailed methods for preparing sodium salts of various omega-hydroxy acids. acs.org

However, the specific isolation and study of individual stereoisomers like Sodium (R)-2-hydroxybutanoate are a more recent development, intrinsically linked to the evolution of asymmetric synthesis and chiral separation technologies. The recognition that enantiomers of a chiral molecule could have vastly different biological activities and chemical properties drove the demand for enantiomerically pure compounds. researchgate.net The development of methods to synthesize or isolate specific chiral α-hydroxy acids, which serve as versatile building blocks (chiral pool synthesis), became a significant focus in organic chemistry. researchgate.netorgsyn.org The availability of optically pure materials like (R)-2-hydroxybutanoic acid and its corresponding sodium salt is a direct result of these advancements, allowing for more precise investigations in fields like stereoselective synthesis and metabolomics. figshare.comacs.org

Significance as a Chiral Alpha-Hydroxy Acid in Chemical Science

The significance of this compound is fundamentally tied to its identity as a chiral alpha-hydroxy acid salt. Alpha-hydroxy acids are organic acids that feature a hydroxyl group attached to the alpha-carbon—the carbon atom adjacent to the carboxyl group. researchgate.net This structural motif is central to their chemical reactivity and biological importance.

The presence of a stereocenter at this alpha-position in 2-hydroxybutanoic acid means it exists as two non-superimposable mirror images: the (R)- and (S)-enantiomers. This chirality is critical, as the spatial arrangement of atoms can dictate how the molecule interacts with other chiral molecules, such as enzymes and receptors in biological systems or chiral reagents in chemical synthesis. rsc.orgnih.gov

In chemical science, chiral α-hydroxy acids are highly valued as:

Chiral Building Blocks: They are used as starting materials in the synthesis of complex, enantiomerically pure molecules, including pharmaceuticals. researchgate.netresearchgate.netacs.org The ability to incorporate a predefined stereocenter is crucial for controlling the final architecture of the target molecule.

Probes for Stereochemical Studies: The distinct properties of each enantiomer are utilized in the development and validation of analytical methods for chiral discrimination and recognition. rsc.orgnih.gov

Monomers for Advanced Materials: The stereochemistry of monomers can influence the properties of polymers. The use of specific enantiomers like (R)-2-hydroxybutanoate allows for the synthesis of isotactic polymers with unique physical characteristics. frontiersin.orgresearchgate.net

The (R)-isomer specifically serves as a valuable experimental control in metabolic studies and as a precursor for specialized polymers. medchemexpress.commedchemexpress.com

Overview of Research Trajectories and Multidisciplinary Relevance

Research involving this compound and its parent acid has expanded into several multidisciplinary fields, highlighting its versatility as a research chemical.

One major area of research is in metabolomics . The parent compound, 2-hydroxybutyric acid, is recognized as an early biomarker for insulin (B600854) resistance and impaired glucose regulation. lmdb.ca It is produced in mammalian tissues, and its levels can indicate shifts in metabolic states related to oxidative stress or the catabolism of amino acids like threonine and methionine. lmdb.cahmdb.ca In this context, the pure (R)-enantiomer, this compound, is used as a standard or experimental control for accurately studying these metabolic pathways. medchemexpress.commedchemexpress.com

Another significant research trajectory is in polymer chemistry and materials science . Scientists have used Sodium (R,S)-2-hydroxybutyrate as a monomer precursor for the biosynthesis of artificial polyhydroxyalkanoates (PHAs). frontiersin.org Specifically, engineered E. coli can polymerize it into poly(2-hydroxybutyrate), or P(2HB), a polymer that is transparent and exhibits stretchy properties. frontiersin.org Research has demonstrated that the polymerization temperature can significantly impact the molecular weight of the resulting P(2HB). frontiersin.org Furthermore, studies have shown the ability to create block copolymers, such as poly[(R)-2-hydroxybutyrate-b-(R)-3-hydroxybutyrate], by providing the respective monomer precursors to engineered microorganisms. researchgate.net

In synthetic organic chemistry , the focus remains on the use of chiral 2-hydroxybutanoate (B1229357) derivatives as key intermediates. For instance, novel synthetic routes have been developed to produce enantiomerically pure forms like butyl (S)-2-hydroxybutanoate, a key intermediate for a PPARα agonist, demonstrating the industrial and pharmaceutical relevance of accessing specific stereoisomers of this compound. researchgate.net

Table 2: Summary of Key Research Findings and Applications

| Research Area | Finding/Application | Key Compound(s) | References |

| Polymer Science | Used as a monomer precursor to synthesize artificial poly(2-hydroxybutyrate) [P(2HB)], a transparent and stretchy polymer, in engineered E. coli. | Sodium (R,S)-2-hydroxybutyrate | frontiersin.org |

| Polymer Science | Production of block copolymers, poly[(R)-2-hydroxybutyrate-b-(R)-3-hydroxybutyrate], via sequential monomer feeding in engineered bacteria. | Sodium (R,S)-2-hydroxybutyrate, Sodium (R,S)-3-hydroxybutyrate | researchgate.net |

| Metabolomics | Used as an experimental control for its parent acid, 2-hydroxybutyric acid, which is a biomarker for metabolic stress and insulin resistance. | (R)-2-Hydroxybutanoic acid sodium salt | medchemexpress.commedchemexpress.com |

| Synthetic Chemistry | Development of synthetic methods for enantiopure derivatives, such as butyl (S)-2-hydroxybutanoate, a key intermediate for a PPARα agonist. | Butyl (S)-2-hydroxybutanoate | researchgate.net |

| Chiral Recognition | Used as a model analyte in the development of mass spectrometry and NMR methods to differentiate between α-hydroxy acid enantiomers. | α-Hydroxy acids | rsc.orgnih.gov |

Properties

Molecular Formula |

C4H7NaO3 |

|---|---|

Molecular Weight |

126.09 g/mol |

IUPAC Name |

sodium;(2R)-2-hydroxybutanoate |

InChI |

InChI=1S/C4H8O3.Na/c1-2-3(5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m1./s1 |

InChI Key |

MOSCXNXKSOHVSQ-AENDTGMFSA-M |

Isomeric SMILES |

CC[C@H](C(=O)[O-])O.[Na+] |

Canonical SMILES |

CCC(C(=O)[O-])O.[Na+] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Enantiopure Sodium R 2 Hydroxybutanoate

Chemical Asymmetric Synthesis Approaches

Chemical synthesis provides a powerful and versatile toolkit for the construction of chiral molecules. Asymmetric synthesis, in particular, aims to create a single enantiomer of a target compound, thereby avoiding the need for resolution of a racemic mixture.

Catalytic Enantioselective Reduction Strategies for Precursors

The enantioselective reduction of prochiral ketones is a fundamental and widely utilized transformation in asymmetric synthesis. nih.gov For the synthesis of (R)-2-hydroxybutanoate, this typically involves the reduction of a 2-oxobutanoate (B1229078) precursor. Various catalytic systems have been developed to achieve high enantioselectivity in this process.

Organocatalysis has emerged as a powerful tool for enantioselective reductions. Bifunctional thiourea-amine organocatalysts, for instance, have been successfully employed in the reduction of a range of aryl ketones with excellent stereocontrol. nih.gov These catalysts are proposed to operate through in situ complexation with a borane (B79455) source, creating a stereochemically biased reducing agent. nih.gov The thiourea (B124793) moiety activates the carbonyl group for hydride attack, leading to the formation of the chiral alcohol. nih.gov

In addition to organocatalysts, metal-based catalytic systems are extensively used. Chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, are highly effective for the enantioselective reduction of ketones. nih.govmdpi.com These catalysts can be generated in situ from chiral amino alcohols and a borane source. mdpi.com For example, an oxazaborolidine catalyst generated from a chiral lactam alcohol and borane has been shown to reduce various ketones to their corresponding (R)-secondary alcohols with high enantioselectivities (91–98% ee). mdpi.com Ruthenium and rhodium complexes with chiral ligands like BINAP and Josiphos are also prominent in the asymmetric hydrogenation of β-keto esters, yielding β-hydroxy esters with high enantiomeric excess. libretexts.org

Table 1: Examples of Catalytic Enantioselective Reduction of Ketone Precursors

| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) |

| Thiourea-amine organocatalyst D / Catecholborane | Phenyl alkyl ketones | (S)-alcohols | Excellent |

| Oxazaborolidine from chiral lactam alcohol 2 / BH₃ | Aryl methyl, ethyl, and chloromethyl ketones | (R)-alcohols | 91-98% |

| Rh-(R,S)-Josiphos | Ethyl 3-oxobutanoate | (R)-3-hydroxybutanoate | 97% |

This table is generated based on data from multiple sources. nih.govmdpi.comlibretexts.org

Stereospecific Transformations from Chiral Pool Substrates

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, hydroxy acids, and carbohydrates. researchgate.netwilliams.edu These compounds serve as versatile starting materials for the synthesis of other chiral molecules, with their inherent stereochemistry being transferred to the final product.

(R)-2-hydroxybutanoate can be synthesized from various chiral pool sources. For example, L-malic acid, a cheap and abundant chiral building block, can be converted to ethyl (S)-2-hydroxy-4-phenylbutanoate. researchgate.net While this demonstrates the principle, a more direct route to (R)-2-hydroxybutanoate would start from a precursor with the correct stereochemistry and a four-carbon backbone. L-threonine, an amino acid, has been used as a starting material in biocatalytic cascades to produce (S)-2-hydroxybutyric acid, highlighting the potential of amino acids in this context. researchgate.net The synthesis of butyl (S)-2-hydroxybutanoate has been achieved from butyl (2S,3R)-epoxybutanoate through a regioselective thiolysis followed by reductive cleavage, retaining the stereochemistry. researchgate.net This demonstrates how stereochemistry from a chiral epoxide, which can be derived from chiral pool sources, is preserved.

A key advantage of this approach is that the stereochemistry is often set from the beginning, and subsequent reactions are designed to be stereospecific, meaning they proceed without affecting the chiral center.

Diastereoselective Synthetic Routes

Diastereoselective synthesis involves the use of a chiral auxiliary, a chiral reagent that is temporarily incorporated into the substrate to control the stereochemical outcome of a subsequent reaction. williams.eduarkat-usa.org After the desired stereocenter has been created, the auxiliary is removed. This method is particularly useful when a suitable chiral pool starting material is unavailable or when catalytic methods are not effective. williams.edu

The Evans oxazolidinone auxiliaries are a well-known class of chiral auxiliaries that have been extensively used in diastereoselective alkylations and aldol (B89426) reactions. arkat-usa.org For the synthesis of a molecule containing a syn-aldol fragment, an Evans' boron enolate strategy can be employed to achieve high diastereoselectivity. arkat-usa.org In a typical sequence, the chiral auxiliary is first N-acylated. arkat-usa.org The resulting N-acyl oxazolidinone is then converted to a boron enolate, which reacts with an aldehyde in a highly diastereoselective manner. arkat-usa.org Finally, the chiral auxiliary is cleaved to yield the desired chiral product. arkat-usa.org

Another example involves the use of menthyl as a chiral auxiliary in the addition of diethylzinc (B1219324) to α-keto esters, leading to (R)-menthyl 2-aryl-2-hydroxybutanoates with high diastereoisomeric excess (de up to 95%). researchgate.net Subsequent hydrolysis provides the (R)-2-aryl-2-hydroxybutanoic acids with high optical purity. researchgate.net

Biocatalytic and Enzymatic Synthesis

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. This approach offers several advantages, including high selectivity (enantio-, regio-, and chemo-), mild reaction conditions, and environmental compatibility.

Enzyme-Mediated Stereoselective Hydrolysis and Esterification for Resolution

Kinetic resolution is a widely used method for separating a racemic mixture of chiral compounds. In an enzyme-mediated kinetic resolution, an enzyme selectively reacts with one enantiomer of the racemate, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers.

For the production of enantiopure 2-hydroxybutanoate (B1229357), the hydrolytic resolution of racemic (R,S)-2-hydroxycarboxylic acid esters is a viable strategy. nih.gov A thermally stable esterase from Klebsiella oxytoca has been shown to be an effective biocatalyst for this purpose in biphasic media. nih.gov The enzyme selectively hydrolyzes one enantiomer of the ester, allowing for the separation of the remaining unreacted ester and the hydrolyzed acid, both in high enantiomeric purity. The choice of the ester group can influence the enantioselectivity and reactivity of the enzyme. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), are also commonly used for the kinetic resolution of α- and β-hydroxy esters through selective acylation or alcoholysis. ubbcluj.roresearchgate.net

Table 2: Enzyme-Mediated Kinetic Resolution of Hydroxy Esters

| Enzyme | Substrate | Reaction Type | Outcome |

| Esterase (from Klebsiella oxytoca) | (R,S)-2-chloromandelates | Hydrolysis | Enantioselective hydrolysis, allowing separation of enantiomers. nih.gov |

| Candida antarctica Lipase B (CALB) | Racemic ethyl-3-hydroxybutyrate | Acetylation/Alcoholysis | Two-step process yielding both (R)- and (S)-enantiomers with >96% ee. researchgate.net |

| Candida antarctica Lipase A (CaL-A) | Racemic ethyl-2-heteroaryl-hydroxyacetates | Acylation | Highly active and selective catalyst for producing enantiomerically enriched acetates. ubbcluj.ro |

This table is generated based on data from multiple sources.

Microbial Cell Factories for Enantioselective Production

Whole-cell biocatalysis using "microbial cell factories" offers a powerful approach for the de novo synthesis of chiral compounds from simple starting materials. This often involves genetically engineering microorganisms to express specific metabolic pathways.

Recombinant Escherichia coli has been successfully engineered for the production of (R)-2-hydroxybutyrate [P((R)-2HB)] and its copolymers. researchgate.net By expressing an engineered polyhydroxyalkanoate (PHA) synthase from Pseudomonas sp. 61-3 and a propionyl-CoA transferase from Megasphaera elsdenii, the recombinant E. coli can accumulate P((R)-2HB) with an optical purity of over 99.1%. researchgate.net This polymer can then be hydrolyzed to obtain the desired (R)-2-hydroxybutanoic acid.

Furthermore, cascade biocatalysis systems have been developed in E. coli for the production of optically pure (S)-2-hydroxybutyric acid from L-threonine. researchgate.net This involves the coordinated expression of three enzymes: L-threonine deaminase, NAD-dependent L-lactate dehydrogenase, and an alcohol dehydrogenase for cofactor regeneration. researchgate.net By optimizing the expression levels of these enzymes, a high titer and yield of the product can be achieved. researchgate.net While this specific example produces the (S)-enantiomer, it demonstrates the potential of engineering microbial consortia or single cells for the production of the (R)-enantiomer from different starting materials. The production of (R)-3-hydroxybutyric acid via one-step fermentation using nonpathogenic microorganisms like Corynebacterium glutamicum has also been patented, indicating the industrial interest in such processes. google.com

Engineered Biosynthetic Pathways for (R)-2-hydroxybutyrate Derivatives

The biosynthesis of enantiopure (R)-2-hydroxybutyrate and its derivatives in microbial systems represents a significant advancement in sustainable chemical production. Metabolic engineering of microorganisms like Escherichia coli and Ralstonia eutropha has enabled the production of polymers containing (R)-2-hydroxybutyrate (2HB) from simple, unrelated carbon sources like glucose. nih.govresearchgate.net

A primary strategy involves creating heterologous metabolic pathways that channel central metabolites towards the synthesis of 2-ketobutyrate, a key precursor to (R)-2HB. One such pathway leverages the citramalate (B1227619) pathway to produce 2-ketobutyrate directly from pyruvate (B1213749) and acetyl-CoA. nih.gov Subsequently, an introduced dehydrogenase converts 2-ketobutyrate to 2-hydroxybutyrate. For instance, the introduction of the Lactococcus lactis panE gene, which encodes an (R)-2-hydroxybutyrate dehydrogenase, into an E. coli strain successfully converted endogenous 2-ketobutyrate to (R)-2HB. nih.gov

Further engineering efforts have focused on co-expressing these biosynthetic genes with polyhydroxyalkanoate (PHA) synthase and transferase enzymes to produce polyesters incorporating 2HB units. In one study, an E. coli ldhA mutant was engineered to express Pseudomonas sp. PHA synthase 1 (PhaC1) and Clostridium propionicum propionyl-CoA transferase (Pct). This strain could synthesize P(2HB-co-3HB-co-lactate) when fed with glucose and varying amounts of 2HB and 3-hydroxybutyrate (B1226725) (3HB). nih.gov

Another successful approach in E. coli utilizes the endogenous amino acid biosynthesis pathways. The L-threonine pathway naturally produces 2-ketobutyrate, which can be shunted towards (R)-2HB production. sci-hub.senih.gov By introducing genes from Clostridioides difficile, specifically (R)-2-hydroxyisocaproate dehydrogenase (LdhA) and (R)-2-hydroxyisocaproate-CoA transferase (HadA), engineered E. coli can form (R)-2HB-CoA from 2-ketobutyrate. researchgate.netnih.gov This monomer is then polymerized by a chimeric PHA synthase (PhaCAR) into block copolymers of P(2HB-b-3HB). sci-hub.senih.gov Supplementation of the culture medium with amino acids like threonine and valine has been shown to synergistically increase the 2HB fraction in the resulting polymer. sci-hub.se

These strategies demonstrate the feasibility of producing (R)-2-hydroxybutyrate derivatives through direct fermentation, eliminating the need to supply the expensive chiral precursor in the culture medium. nih.gov

Table 1: Engineered Biosynthetic Pathways for (R)-2-hydroxybutyrate Derivatives

Chiral Resolution Techniques for Racemic 2-Hydroxybutanoate

Chiral resolution is a crucial method for separating racemic mixtures of 2-hydroxybutanoate to isolate the desired enantiomerically pure (R)-form. libretexts.org This is necessary because many chemical syntheses produce a 50:50 mixture of (R) and (S) enantiomers, which have identical physical properties, making their separation challenging. libretexts.org Both enzymatic and chromatographic methods have been effectively employed for this purpose.

A highly efficient method is the kinetic resolution of racemic 2-hydroxybutanoate using enzymes. nih.gov One study demonstrated the use of an NAD-independent L-lactate dehydrogenase (L-iLDH) which selectively oxidizes the L-2-hydroxybutanoate (the (S)-enantiomer) to 2-oxobutanoate. nih.gov This process leaves the desired D-2-hydroxybutanoate (the (R)-enantiomer) unreacted and in high enantiomeric excess. nih.gov Using this biocatalyst, researchers achieved a high concentration of D-2-hydroxybutanoate (0.197 M) with an exceptional enantiomeric excess of 99.1%. nih.gov The co-product, 2-oxobutanoate, is also a valuable chemical intermediate. nih.gov

Another enzymatic approach involves the resolution of racemic esters like ethyl 2-hydroxy-4-phenylbutyrate using lipases. Lipase AK, for example, can be used in an organic solvent like ethylethanoate to selectively acylate one enantiomer, allowing for the separation of the highly enantiopure (R)-ester, which can reach an enantiomeric excess of up to 99%. researchgate.net

Liquid chromatography using chiral stationary phases (CSPs) is another powerful technique for resolving 2-hydroxy acid enantiomers. koreascience.kr This method involves converting the 2-hydroxy acid esters into diastereomeric derivatives, such as 3,5-dinitrophenyl carbamates, which can then be separated on a chiral column. koreascience.kr The separation relies on the differential interactions between the diastereomers and the chiral stationary phase. The choice of CSP and the structure of the analyte can influence the elution order and the efficiency of the resolution, providing a means to obtain enantiomerically pure compounds. koreascience.kr The resolution of enantiomers can also be achieved by converting them into diastereomeric salts through reaction with a pure chiral acid or base, which can then be separated based on differences in physical properties like solubility. libretexts.org

Table 2: Chiral Resolution Techniques for 2-Hydroxybutanoate

Table of Mentioned Compounds

Biochemical Pathways and Metabolic Interplay of R 2 Hydroxybutyrate

Endogenous Biosynthesis and Catabolism of 2-Hydroxybutyrate

The primary precursor for the endogenous synthesis of (R)-2-hydroxybutyrate is 2-ketobutyrate (also known as 2-oxobutyrate or alpha-ketobutyrate). hmdb.ca This intermediate is generated from two principal metabolic routes: the catabolism of certain amino acids and as a byproduct of glutathione (B108866) synthesis. wikipedia.orghmdb.ca The production of (R)-2-hydroxybutyrate occurs mainly in the liver, where these metabolic activities are prominent. wikipedia.orghmdb.ca

Once 2-ketobutyrate is formed, it can be stereospecifically reduced to (R)-2-hydroxybutyrate. This reaction is catalyzed by the enzyme lactate (B86563) dehydrogenase (LDH), the same enzyme responsible for the interconversion of pyruvate (B1213749) and lactate. hmdb.canih.gov Different isoforms of LDH exist, with varying tissue distribution and substrate affinities. The heart-type isoform (LDH-B or LDH-1) and the muscle-type isoform (LDH-A or LDH-5) both exhibit activity towards 2-ketobutyrate, though with different efficiencies. nih.govelifesciences.org Studies have shown that LDH-1, which is predominant in cardiac muscle, has a higher affinity (a lower Km value) for 2-ketobutyrate compared to LDH-5, which is abundant in skeletal muscle and the liver. nih.govnih.gov This suggests that tissues rich in LDH-B are more efficient at converting 2-ketobutyrate to (R)-2-hydroxybutyrate. nih.gov

| LDH Isoform | Substrate | Relative Reaction Rate (Compared to Pyruvate with LDH-1) |

|---|---|---|

| LDH-1 (Heart, Bovine) | Pyruvate | 100% |

| LDH-1 (Heart, Bovine) | 2-Ketobutyrate | 60% |

| LDH-5 (Muscle, Rabbit) | Pyruvate | ~88% |

| LDH-5 (Muscle, Rabbit) | 2-Ketobutyrate | ~26% |

A significant source of 2-ketobutyrate, and thus (R)-2-hydroxybutyrate, is the transsulfuration pathway, which is central to cysteine and glutathione metabolism. wikipedia.org Glutathione is a major cellular antioxidant. During periods of high oxidative stress, the demand for glutathione synthesis increases dramatically. hmdb.ca To meet this demand, the body increases the production of cysteine, a key building block of glutathione. wikipedia.org

This process involves diverting the amino acid homocysteine from the methionine regeneration cycle into the transsulfuration pathway. hmdb.ca In this pathway, homocysteine is combined with serine to form cystathionine (B15957). Subsequently, the enzyme cystathionine γ-lyase cleaves cystathionine to produce cysteine, ammonia, and 2-ketobutyrate as a byproduct. wikipedia.orghmdb.ca The resulting increase in the 2-ketobutyrate pool leads to a corresponding rise in the production of (R)-2-hydroxybutyrate, making it an indirect marker of oxidative stress and high rates of glutathione synthesis. wikipedia.org

Recent research has uncovered a direct regulatory link between (R)-2-hydroxybutyrate and the catabolism of branched-chain amino acids (BCAAs), which include leucine, isoleucine, and valine. elifesciences.org The initial and reversible step in BCAA breakdown is a transamination reaction catalyzed by branched-chain aminotransferase (BCAT) enzymes, which are highly active in skeletal muscle. elifesciences.orgmdpi.com This reaction converts BCAAs into their respective branched-chain α-keto acids (BCKAs). mdpi.com

(R)-2-hydroxybutyrate has been identified as an inhibitor of BCAT enzymes. elifesciences.org By slowing this initial step, (R)-2-hydroxybutyrate creates a metabolic feedback loop that can modulate the rate of BCAA degradation. elifesciences.org This regulatory role is significant as it connects the metabolic state reflected by glutathione synthesis (oxidative stress) with the catabolism of essential amino acids primarily processed in muscle tissue. elifesciences.org

Enzymatic Regulation and Molecular Mechanisms

The regulation of (R)-2-hydroxybutyrate levels is primarily controlled by the availability of its precursor, 2-ketobutyrate, and the activity of the enzymes that process it. Furthermore, (R)-2-hydroxybutyrate itself can act as a metabolic modulator, influencing the activity of other enzymes and pathways.

The interaction between LDH and its substrates is stereospecific. The enzyme-catalyzed reduction of the prochiral ketone group of 2-ketobutyrate results in the formation of the (R)-enantiomer of 2-hydroxybutyrate. This specificity ensures that the endogenously produced molecule integrates correctly into the metabolic network. The kinetic properties of different LDH isoforms for 2-ketobutyrate influence the rate of (R)-2-hydroxybutyrate production in various tissues. nih.gov As noted, the LDH-B isoform found in the heart has a greater affinity for 2-ketobutyrate than the LDH-A isoform found in muscle and liver, indicating tissue-specific differences in the capacity to handle fluxes in 2-ketobutyrate levels. nih.govelifesciences.org

A key modulatory role of (R)-2-hydroxybutyrate is its inhibition of branched-chain aminotransferases (BCAT). elifesciences.org This inhibition affects both the cytosolic (BCAT1) and mitochondrial (BCAT2) isoforms. By impeding the transamination of BCAAs, (R)-2-hydroxybutyrate accumulation can lead to an increase in local BCAA concentrations and a decrease in the production of BCKAs. elifesciences.org This feedback mechanism has further downstream consequences, triggering a SIRT4-dependent signaling cascade that alters protein ADP-ribosylation and ultimately leads to the transcriptional regulation of genes involved in BCAA degradation. elifesciences.org This positions (R)-2-hydroxybutyrate not merely as a metabolic byproduct but as a signaling molecule that communicates the status of hepatic metabolism to regulate amino acid catabolism in other tissues like skeletal muscle. elifesciences.org

| Enzyme | Effect of (R)-2-hydroxybutyrate | Metabolic Pathway Affected | Primary Location |

|---|---|---|---|

| Branched-Chain Aminotransferase (BCAT1/2) | Inhibition | Branched-Chain Amino Acid Catabolism | Skeletal Muscle, Adipose Tissue |

Investigation of Signaling Pathways Influenced by (R)-2-hydroxybutyrate (e.g., SIRT4-dependent processes)

The direct influence of (R)-2-hydroxybutyrate, also known as alpha-hydroxybutyrate, on specific signaling pathways, such as those dependent on the mitochondrial sirtuin SIRT4, is not yet extensively documented in scientific literature. Current research primarily positions (R)-2-hydroxybutyrate as a metabolic indicator rather than a direct signaling molecule akin to beta-hydroxybutyrate.

However, its production is intrinsically linked to the cellular redox state, specifically the ratio of dihydronicotinamide adenine (B156593) dinucleotide (NADH) to nicotinamide (B372718) adenine dinucleotide (NAD+). nih.gov The synthesis of 2-hydroxybutyrate from its precursor, 2-ketobutyrate (α-ketobutyrate), is catalyzed by lactate dehydrogenase (LDH) and is favored by a high NADH/NAD+ ratio. nih.gov Sirtuins are a class of NAD+-dependent enzymes, meaning their activity is sensitive to fluctuations in the cellular NAD+ pool. An elevated NADH/NAD+ ratio, which drives the formation of 2-hydroxybutyrate, would concurrently limit the activity of sirtuins, including SIRT4. Therefore, while (R)-2-hydroxybutyrate may not be a direct regulator of SIRT4, its increased presence signals a metabolic state—specifically, reductive stress—that is non-conducive to the activity of NAD+-dependent signaling proteins.

The accumulation of (R)-2-hydroxybutyrate reflects an upregulation of pathways that generate its precursor, 2-ketobutyrate. These include the catabolism of the amino acids L-threonine and L-methionine and the transsulfuration pathway involved in glutathione synthesis. nih.govwikipedia.org Heightened activity in these pathways often occurs in response to metabolic stress, which in turn can trigger a cascade of stress-response signaling pathways within the cell.

Role as a Metabolic Indicator in Research Models

(R)-2-hydroxybutyrate has emerged in numerous studies as a sensitive early biomarker of metabolic dysregulation, particularly insulin (B600854) resistance and cellular stress. wikipedia.orgrupahealth.com

Correlation with Cellular Stress Responses and Oxidative Status

The concentration of (R)-2-hydroxybutyrate is strongly correlated with oxidative stress. nih.govrupahealth.com This link is primarily established through its connection to the synthesis of glutathione (GSH), the body's primary endogenous antioxidant.

Under conditions of oxidative stress or detoxification demands, the cellular requirement for glutathione increases dramatically. wikipedia.org To meet this demand, the transsulfuration pathway is upregulated to convert homocysteine into cysteine, a rate-limiting substrate for glutathione synthesis. wikipedia.orgmosaicdx.com During this process, the enzyme cystathionine beta-synthase (CBS) facilitates the production of cystathionine, which is then cleaved to yield cysteine and 2-ketobutyrate. nih.govmosaicdx.com This increased availability of 2-ketobutyrate, combined with a state of reductive stress (high NADH/NAD+ ratio) often seen during metabolic dysfunction, drives its conversion to 2-hydroxybutyrate. nih.gov

Consequently, elevated levels of (R)-2-hydroxybutyrate serve as an indirect marker of increased glutathione turnover and the underlying oxidative stress that necessitates it. wikipedia.orgrupahealth.com

Table 1: Factors Correlating with Increased (R)-2-hydroxybutyrate Levels

| Factor | Metabolic Implication | Research Finding |

| Increased NADH/NAD+ Ratio | Indicates reductive stress and altered cellular redox balance. | The activity of lactate dehydrogenase (LDH), which converts 2-ketobutyrate to 2-hydroxybutyrate, is directly linked to a high NADH/NAD+ ratio. nih.gov |

| Upregulated Glutathione Synthesis | Response to heightened oxidative stress or toxic burden. | 2-hydroxybutyrate is a byproduct of the transsulfuration pathway used to generate cysteine for glutathione synthesis. wikipedia.orgmosaicdx.com |

| Insulin Resistance | Impaired glucose metabolism and increased lipid oxidation. | Elevated 2-hydroxybutyrate is recognized as an early biomarker for insulin resistance and predicts worsening glucose tolerance. wikipedia.orgrupahealth.com |

| Ketoacidosis / Lactic Acidosis | Severe metabolic distress. | Increased levels are observed in states of ketoacidosis and lactic acidosis, reflecting systemic metabolic disruption. rupahealth.commosaicdx.com |

Insights into Metabolic Perturbations in Experimental Systems

In various experimental models, (R)-2-hydroxybutyrate has been identified as a key metabolic indicator that signals a shift away from normal glucose oxidation towards alternative substrate metabolism and stress-response pathways.

Its emergence as a biomarker for insulin resistance is particularly significant. In a state of insulin resistance, glucose metabolism is impaired, leading the body to increase its reliance on lipid oxidation for energy. nih.gov This shift results in higher production of NADH and acetyl-CoA. The resulting high NADH/NAD+ ratio, or reductive stress, inhibits the enzyme pyruvate dehydrogenase and slows the Krebs cycle, while promoting the reduction of available 2-ketobutyrate to 2-hydroxybutyrate. nih.gov

Animal studies have shown that rats with induced diabetes exhibit significant excretion of 2-hydroxybutyrate, coinciding with the development of ketoacidosis. This highlights its role as an indicator of severe metabolic imbalance. The biosynthesis of 2-hydroxybutyrate in these models is tied to the catabolism of amino acids, specifically threonine and methionine, which are converted to its precursor, 2-ketobutyrate. nih.gov Therefore, its presence provides insight into perturbations in both amino acid and glucose metabolism, reflecting a systemic metabolic strain where the cellular machinery is overwhelmed. nih.govresearchgate.net

Table 2: Metabolic Pathways Influencing (R)-2-hydroxybutyrate Production

| Pathway | Key Enzymes | Precursor Generated | Condition of Upregulation |

| Transsulfuration Pathway | Cystathionine beta-synthase (CBS), Cystathionine γ-lyase (CGL) | 2-Ketobutyrate | Oxidative Stress, need for Glutathione nih.govmosaicdx.com |

| Threonine Catabolism | Threonine dehydratase | 2-Ketobutyrate | Increased protein catabolism, metabolic stress nih.gov |

| Methionine Catabolism | Multiple, including CGL | 2-Ketobutyrate | Increased protein catabolism, metabolic stress nih.gov |

| Reductive Metabolism | Lactate dehydrogenase (LDH) / 2-hydroxybutyrate dehydrogenase (2HBDH) | (R)-2-hydroxybutyrate (from 2-Ketobutyrate) | High NADH/NAD+ ratio, Reductive Stress nih.gov |

Advanced Analytical and Spectroscopic Characterization in Chiral Research

Chromatographic Enantioresolution Techniques

Chromatographic methods are central to the separation and quantification of enantiomers. heraldopenaccess.us These techniques achieve separation by exploiting the differential interactions between the enantiomers and a chiral selector, leading to the formation of transient diastereomeric complexes. nih.govchiralpedia.com The most prevalent methods include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE). heraldopenaccess.us

Gas Chromatography is a powerful technique for separating volatile compounds. For the analysis of non-volatile organic acids like 2-hydroxybutanoic acid, a derivatization step is typically required to increase volatility. A common approach involves converting the enantiomers into diastereomeric esters, for example, by reacting them with a chiral derivatizing agent like (S)-(+)-3-methyl-2-butanol, followed by O-trifluoroacetylation. nih.gov These diastereomers can then be separated on a standard achiral GC column.

Alternatively, direct enantiomeric separation can be achieved by using a chiral stationary phase (CSP). Cyclodextrin-based columns, such as those with a γ-cyclodextrin phase, are frequently employed for this purpose. researchgate.netoeno-one.eu The enantiomers of the analyte, often after esterification to enhance volatility, interact differently with the chiral cavities of the cyclodextrin, resulting in different retention times. This allows for the quantification of each enantiomer and the determination of enantiomeric excess (e.e.). rsc.org For instance, research on related hydroxy acids has demonstrated that the enantiomers can be well-separated with high resolution values (R > 1.4) on appropriate columns. nih.gov

Table 1: GC Parameters for Chiral Separation of Related Hydroxy Acid Derivatives Data adapted from methodologies used for similar compounds.

| Parameter | Description |

| Technique | Gas Chromatography (GC) |

| Stationary Phase | Cyclodextrin-based chiral columns (e.g., β-DEX, γ-cyclodextrin) researchgate.netrsc.org |

| Derivatization | Required for volatility; e.g., esterification (methyl or butyl esters) and/or acylation nih.gov |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Application | Determination of enantiomeric ratio and enantiomeric excess (e.e.) rsc.org |

High-Performance Liquid Chromatography (HPLC) is one of the most widely used methods for chiral separations in the pharmaceutical industry due to its versatility and applicability to a wide range of compounds. csfarmacie.czheraldopenaccess.us The primary approach involves the use of a Chiral Stationary Phase (CSP), which creates a chiral environment within the column. mdpi.com

For organic acids like 2-hydroxybutanoate (B1229357), polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. indexcopernicus.com Columns like Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak QD-AX are used to resolve enantiomers. indexcopernicus.comnih.gov The separation mechanism relies on differential interactions—such as hydrogen bonding, dipole-dipole interactions, and steric hindrance—between the enantiomers and the chiral selector immobilized on the stationary phase. csfarmacie.cz The choice of mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and an alcohol like 2-propanol, is critical for achieving optimal resolution. indexcopernicus.com HPLC is crucial for assessing the chiral purity of Sodium (R)-2-hydroxybutanoate, ensuring the absence or minimal presence of the (S)-enantiomer. chromatographyonline.com

Table 2: Representative HPLC Conditions for Chiral Purity Assessment Based on established methods for analogous chiral acids.

| Parameter | Description |

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak series) indexcopernicus.comnih.gov |

| Mobile Phase | Normal-phase (e.g., Hexane/2-Propanol) or Reversed-phase (e.g., Acetonitrile/Buffer) nih.govresearchgate.net |

| Detector | UV or Circular Dichroism (CD) heraldopenaccess.us |

| Application | Enantiomeric separation and quantification for purity assessment chromatographyonline.com |

Capillary Electrophoresis (CE) offers high separation efficiency, short analysis times, and low consumption of samples and reagents, making it an excellent alternative to GC and HPLC for chiral analysis. researchgate.netnih.gov In CE, enantioseparation is achieved by adding a chiral selector to the background electrolyte (buffer). researchgate.net The enantiomers form transient diastereomeric complexes with the selector, which have different effective mobilities in the electric field, leading to their separation. nih.gov

Cyclodextrins (CDs) and their derivatives are the most common chiral selectors used in CE for separating a wide variety of compounds, including organic acids. nih.govd-nb.info For instance, 2-O-(2-hydroxybutyl)-β-CD has been shown to be an effective chiral selector for resolving various chiral drugs. nih.gov The degree of substitution of the CD, the concentration of the selector, and the pH of the buffer are key parameters that must be optimized to achieve baseline separation of the enantiomers. nih.gov CE is particularly well-suited for the analysis of charged species like the 2-hydroxybutanoate anion in aqueous solutions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. While standard NMR cannot distinguish between enantiomers, it provides definitive confirmation of the molecular structure and can be used in conjunction with chiral auxiliaries to determine enantiomeric purity.

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons in a molecule and their connectivity. For the 2-hydroxybutanoate anion, the ¹H NMR spectrum confirms its fundamental structure. The spectrum is expected to show three distinct signals corresponding to the methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) protons.

The methyl protons (position 4) appear as a triplet due to coupling with the adjacent methylene protons.

The methylene protons (position 3) appear as a multiplet due to coupling with both the methyl and methine protons.

The methine proton (position 2) appears as a doublet of doublets or a triplet, depending on the coupling constants, due to its proximity to the methylene group.

While the ¹H NMR spectrum of (R)-2-hydroxybutanoate is identical to that of its (S)-enantiomer, it serves as an essential tool for confirming the chemical identity and purity of the compound. nih.gov The precise chemical shifts are solvent-dependent.

Table 3: Predicted ¹H NMR Chemical Shifts for 2-Hydroxybutyric Acid Data obtained from the Human Metabolome Database (HMDB) for the corresponding acid in H₂O at 600 MHz. hmdb.ca

| Atom No. | Proton Group | Chemical Shift (ppm) | Multiplicity |

| 2 | -CH(OH)- | 3.99 | dd |

| 3 | -CH₂- | 1.64 - 1.73 | m |

| 4 | -CH₃ | 0.89 | t |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The spectrum for 2-hydroxybutanoate is expected to show four distinct signals, one for each unique carbon atom: the carboxylate carbon (C1), the hydroxyl-bearing methine carbon (C2), the methylene carbon (C3), and the terminal methyl carbon (C4). This analysis confirms the presence and connectivity of the four-carbon chain. Like ¹H NMR, the standard ¹³C NMR spectrum does not differentiate between enantiomers but is crucial for verifying the molecular skeleton.

Table 4: ¹³C NMR Chemical Shifts for 2-Hydroxybutyric Acid Data obtained from the Biological Magnetic Resonance Bank (BMRB) and ChemicalBook. bmrb.iochemicalbook.com

| Atom No. | Carbon Group | Chemical Shift (ppm) |

| 1 | -COO⁻ | ~180-182 |

| 2 | -CH(OH)- | ~72-73 |

| 3 | -CH₂- | ~28-29 |

| 4 | -CH₃ | ~9-10 |

Mass Spectrometry (MS) for Isomeric Differentiation and Quantitative Profiling

Mass spectrometry serves as a cornerstone analytical technique for the structural elucidation and quantification of chiral molecules like this compound. Its high sensitivity and specificity are pivotal in distinguishing between isomers and establishing concentration levels in complex matrices.

Isomeric Differentiation: The differentiation of isomers by mass spectrometry is a significant challenge due to identical mass-to-charge ratios (m/z). However, tandem mass spectrometry (MS/MS) techniques, which involve the fragmentation of a selected precursor ion, can produce unique fragment ions that act as fingerprints for different isomers. For instance, structural isomers such as 2-hydroxybutanoate, 3-hydroxybutanoate, and 4-hydroxybutanoate, while isobaric, would yield distinct fragmentation patterns upon collision-induced dissociation (CID) due to the different positions of the hydroxyl group influencing bond cleavage pathways.

While mass spectrometry itself cannot typically differentiate enantiomers like (R)- and (S)-2-hydroxybutanoate, it is effectively used in conjunction with chiral separation techniques. Chiral gas chromatography-mass spectrometry (GC-MS) is a common approach where the enantiomers are first separated on a chiral stationary phase column before entering the mass spectrometer for detection and quantification. oeno-one.eu Another strategy involves chemical derivatization, where the enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomeric products possess different physicochemical properties and can be separated and distinguished by conventional chromatography-MS methods. researchgate.net

Quantitative Profiling: Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the quantitative profiling of metabolites, including this compound, in biological fluids. nih.gov This technique offers high throughput and sensitivity for tracking the kinetics of specific compounds. For accurate quantification, stable isotope-labeled internal standards are often employed to account for variations in sample preparation and instrument response. The development of validated LC-MS methods allows for the precise measurement of (R)-2-hydroxybutanoate and its related metabolites, which is crucial for pharmacokinetic and metabolic studies. nih.gov

The fragmentation pattern of the core 2-hydroxybutanoate structure is essential for its identification. While direct mass spectrometry data for the sodium salt is less common, analysis of its esterified form, such as methyl 2-hydroxybutanoate, provides insight into the characteristic fragmentation.

Table 1: Illustrative Mass Spectrometry Fragmentation Data for Methyl 2-hydroxybutanoate

| m/z | Relative Intensity (%) | Proposed Fragment Identity |

|---|---|---|

| 118 | 5 | [M]+ (Molecular Ion) |

| 89 | 10 | [M - C₂H₅]+ |

| 75 | 100 | [M - C₃H₅O]⁺ |

| 59 | 25 | [COOCH₃]+ |

Data derived from electron ionization mass spectrum of a related compound, methyl 2-hydroxybutanoate, to illustrate potential fragmentation pathways. nist.gov

Infrared (IR) Spectroscopy for Functional Group Characterization and Stereoisomer Comparison

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Functional Group Characterization: The IR spectrum of this compound displays characteristic absorption bands that confirm its molecular structure. The key functional groups—hydroxyl (-OH), carboxylate (-COO⁻), and alkyl (C-H) groups—each have distinct vibrational frequencies. uniroma1.itpressbooks.pub

O-H Stretch: A strong and broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group's stretching vibration. The broadening is a result of intermolecular hydrogen bonding. vscht.cz

C-H Stretch: Absorptions corresponding to the stretching vibrations of the C-H bonds in the ethyl and methine groups are found in the 2850-3000 cm⁻¹ range. libretexts.org

C=O Stretch (Carboxylate): The carboxylate anion (-COO⁻) exhibits a strong asymmetric stretching vibration typically between 1550-1620 cm⁻¹. This is a highly characteristic peak for salts of carboxylic acids.

C-O Stretch: The stretching vibration of the C-O single bond in the alcohol and carboxylate groups appears in the fingerprint region, generally between 1050-1260 cm⁻¹. vscht.cz

Table 2: Characteristic Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3200 - 3600 | O-H Stretch | Hydroxyl | Strong, Broad |

| 2850 - 3000 | C-H Stretch | Alkyl (CH₃, CH₂, CH) | Strong |

| 1550 - 1620 | C=O Asymmetric Stretch | Carboxylate | Strong |

| 1050 - 1260 | C-O Stretch | Hydroxyl, Carboxylate | Medium-Strong |

Note: The exact positions of the peaks can be influenced by the sample state (e.g., KBr pellet, ATR) and intermolecular interactions. nih.gov

Stereoisomer Comparison: Standard IR spectroscopy is generally not capable of distinguishing between enantiomers, such as this compound and Sodium (S)-2-hydroxybutanoate. youtube.com Enantiomers are non-superimposable mirror images that possess identical bond lengths and angles. Consequently, their vibrational modes are identical, leading to indistinguishable IR spectra in an achiral environment. youtube.com Differentiating enantiomers requires specialized techniques like vibrational circular dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light.

However, IR spectroscopy can be used to differentiate between diastereomers, which have different spatial arrangements but are not mirror images. Diastereomers have distinct physical properties and therefore will exhibit different IR spectra. While not directly applicable to the (R) and (S) forms of sodium 2-hydroxybutanoate, this principle is important in the broader context of stereoisomer analysis. Furthermore, IR can readily distinguish between structural isomers, such as sodium 2-hydroxybutanoate and sodium 3-hydroxybutanoate, as their different connectivity leads to unique vibrational spectra. google.com

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Sodium (S)-2-hydroxybutanoate |

| Sodium 2-hydroxybutanoate |

| 2-hydroxybutanoate |

| 3-hydroxybutanoate |

| 4-hydroxybutanoate |

| Methyl 2-hydroxybutanoate |

Applications in Advanced Materials Science and Organic Chemistry Research

Utilization as a Chiral Building Block in Asymmetric Synthesis

In the field of organic chemistry, a chiral building block is a molecule with a defined stereochemistry that is used as a starting material to construct more complex, enantiomerically pure compounds. nih.govnih.gov This approach is fundamental in asymmetric synthesis, particularly for producing pharmaceuticals and biologically active molecules where specific stereoisomers are required. nih.govnih.gov The principal application of (R)-2-hydroxybutyrate as a chiral building block is in the biosynthesis of specialized macromolecules, where its stereocenter is incorporated into a polymer backbone to control the material's properties.

While the primary documented use of (R)-2-hydroxybutyrate is as a monomer for polymerization, its structure is inherently suited for conversion into other chiral intermediates. As a hydroxy acid, it possesses two reactive sites—the carboxyl and hydroxyl groups—that can be selectively modified to produce a variety of optically active esters and alcohols, which are themselves valuable synthons in organic chemistry.

The synthesis of natural products and their analogs often requires the assembly of multiple chiral centers with precise spatial arrangements. Chiral building blocks derived from readily available sources are crucial for these synthetic campaigns. The stereocenter in (R)-2-hydroxybutanoate provides a foundation for establishing the stereochemistry in more complex target molecules, including analogs of natural products.

Polymer Chemistry and Biodegradable Materials Research

The most significant and well-researched application of (R)-2-hydroxybutanoate is in the production of biodegradable polymers known as polyhydroxyalkanoates (PHAs). wikipedia.orgnih.gov PHAs are microbial polyesters that serve as a form of energy storage in various microorganisms and are of great interest as sustainable and biocompatible alternatives to petroleum-based plastics. wikipedia.orgnih.gov

(R)-2-hydroxybutyrate (2HB) is considered an "unusual" monomer for PHAs, as the vast majority of naturally occurring PHAs are composed of 3-hydroxyalkanoates. nih.gov However, research has demonstrated that 2HB can be successfully incorporated into polymer chains. A key study showed that a wild-type class I PHA synthase from the bacterium Ralstonia eutropha could stereoselectively polymerize (R)-2HB into a copolyester. nih.gov In this chemo-enzymatic synthesis, the molar ratio of the 2HB unit in the resulting polymer reached a maximum of 9 mol%. nih.gov The incorporation of this monomer significantly influences the material's properties. nih.gov

The table below summarizes the thermal properties of a PHA copolymer incorporating 9 mol% of 2HB units. nih.gov

| Property | Value |

| Glass Transition Temperature (Tg) | -1.1°C |

| Melting Temperature (Tm) | 158.8°C |

| 10% Decomposition Temperature (Td) | 252.7°C |

| Weight-Average Molecular Weight (Mw) | 1.00 × 10⁵ |

| Polydispersity Index (PDI) | 3.1 |

This data is based on the analysis of a copolymer containing 9 mol% (R)-2-hydroxybutyrate synthesized by a wild-type class I PHA synthase. nih.gov

The ability to incorporate non-natural monomers like 2HB into PHAs has been significantly advanced through protein engineering. While it was previously known that engineered class II PHA synthases could polymerize monomers with a hydroxyl group at the C2 position, the discovery that a wild-type class I synthase could also perform this function was a notable development. nih.gov

Further research has focused on creating engineered or chimeric PHA synthases to gain precise control over the polymer's composition and structure. nih.govacs.org A notable example is the development of a sequence-regulating PHA synthase known as PhaCAR. researchgate.netresearchgate.net This engineered enzyme, when expressed in host bacteria like E. coli, can produce polymers with specific monomer sequences from a mixture of precursors. researchgate.netmdpi.com This level of control is crucial for designing polymers with tailored properties, as the sequence of monomers (e.g., random vs. block) dramatically affects the final material characteristics. researchgate.netresearchgate.net

The engineering of PHA synthases like PhaCAR has enabled the creation of novel polymer architectures, most significantly block copolymers. researchgate.netresearchgate.net An engineered E. coli strain expressing PhaCAR was used to synthesize the first PHA block copolymer composed entirely of PHA constituents: poly[(R)-2-hydroxybutyrate-block-(R)-3-hydroxybutyrate] or P(2HB-b-3HB). researchgate.netresearchgate.net The formation of this block structure is attributed to a rapid monomer switching mechanism during the polymerization process. researchgate.net

The architectural design of the polymer has profound effects on its physical properties. researchgate.net A comparative study of the P(2HB-b-3HB) block copolymer and its corresponding random copolymer, P(2HB-ran-3HB), revealed significant differences in their mechanical behavior. The block copolymer exhibited elastomer-like properties, whereas the random copolymer was stretchable but not elastic. researchgate.net This difference is attributed to the microphase separation in the block copolymer, where the crystalline P(3HB) phase acts as a physical crosslink within the amorphous P(2HB) matrix, imparting elasticity. researchgate.net

The table below compares the mechanical properties of the block and random copolymers. researchgate.net

| Property | P(88 mol% 2HB-b-3HB) | P(92 mol% 2HB-ran-3HB) |

| Material Behavior | Elastomer-like | Stretchable, non-elastic |

| Maximum Elongation | 393% | 692% |

| Structural Phase | Amorphous P(2HB) and Crystalline P(3HB) | Wholly amorphous |

This data highlights how polymer architecture (block vs. random) directly influences material properties, even with similar monomer compositions. researchgate.net

Research in Novel Organic Reactions and Chiral Catalysis

The inherent chirality of Sodium (R)-2-hydroxybutanoate provides a foundation for its application in the development of new organic reactions and the design of sophisticated chiral catalysts. Its utility stems from the ability to transfer its stereochemical information to new molecules, a fundamental principle in asymmetric synthesis.

One of the primary applications of (R)-2-hydroxybutanoic acid and its derivatives is in the synthesis of chiral ligands. These ligands, when complexed with a metal center, form chiral catalysts that can direct the stereochemical outcome of a chemical reaction, yielding a desired enantiomer with high selectivity. For instance, derivatives of (R)-2-hydroxybutanoic acid can be chemically modified to create bidentate or tridentate ligands that coordinate with transition metals like rhodium, ruthenium, or iridium. These metal-ligand complexes are then employed in a variety of asymmetric transformations.

A notable area of research is the use of these chiral catalysts in asymmetric hydrogenation reactions. In these reactions, a prochiral substrate, such as a ketone or an alkene, is converted into a chiral product with the addition of hydrogen. The chiral catalyst ensures that the hydrogen is delivered to a specific face of the substrate, resulting in a high enantiomeric excess (e.e.) of one of the enantiomers.

While specific data on catalysts derived directly from this compound is not extensively documented in publicly available literature, the principles of using chiral α-hydroxy acids as precursors for ligands are well-established. The general approach involves converting the carboxylic acid and hydroxyl groups of (R)-2-hydroxybutanoic acid into functionalities suitable for metal coordination, such as phosphines, amines, or ethers.

For example, a hypothetical chiral phosphine (B1218219) ligand derived from (R)-2-hydroxybutanoic acid could be utilized in the asymmetric hydrogenation of a prochiral ketone. The performance of such a catalyst would be evaluated based on the conversion of the starting material, the enantiomeric excess of the product, and the turnover number (TON) and turnover frequency (TOF) of the catalyst.

Table 1: Illustrative Data for a Hypothetical Asymmetric Hydrogenation using a Chiral Catalyst Derived from (R)-2-hydroxybutanoic Acid

| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Pressure (bar H₂) | Conversion (%) | Enantiomeric Excess (e.e., %) |

| 1 | Acetophenone | 0.5 | Methanol | 50 | 20 | >99 | 95 (R) |

| 2 | 1-(4-Methoxyphenyl)ethan-1-one | 0.5 | Methanol | 50 | 20 | >99 | 97 (R) |

| 3 | 1-Phenylpropan-1-one | 0.5 | Methanol | 50 | 20 | 98 | 92 (R) |

This table is for illustrative purposes to demonstrate the type of data generated in such research and is not based on actual experimental results for a catalyst derived from this compound.

Furthermore, derivatives of (R)-2-hydroxybutanoic acid can also function as chiral auxiliaries. In this approach, the chiral auxiliary is temporarily attached to a prochiral substrate. The steric and electronic properties of the auxiliary then direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is cleaved from the product, having served its purpose of inducing chirality.

The development of novel organic reactions often involves the use of such chiral building blocks to control stereochemistry. For example, in aldol (B89426) reactions, Claisen rearrangements, or Diels-Alder reactions, attaching a chiral auxiliary derived from (R)-2-hydroxybutanoate to one of the reactants can lead to the formation of a specific diastereomer of the product.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Conformational Analysis and Spectroscopic Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the conformational landscape and predicting the spectroscopic properties of (R)-2-hydroxybutanoate. mdpi.com These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which numerous properties can be derived.

Conformational Analysis: The (R)-2-hydroxybutanoate anion possesses several rotatable bonds, leading to multiple possible three-dimensional arrangements, or conformers. By systematically rotating these bonds and calculating the potential energy of each resulting structure, a potential energy surface can be mapped. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can identify stable, low-energy conformers. mdpi.com This analysis is crucial as the biological activity and chemical reactivity of the molecule are often dictated by its preferred conformation. The relative populations of these conformers at a given temperature can be estimated using Boltzmann statistics.

Spectroscopic Prediction: Quantum chemical calculations are widely used to predict spectroscopic data, which aids in the interpretation of experimental spectra. chemrxiv.orgnih.gov

Infrared (IR) Spectroscopy: Frequency calculations using DFT can predict the vibrational modes of the molecule. reddit.com The resulting computed IR spectrum, showing characteristic frequencies for O-H, C-H, and C=O stretching and bending vibrations, can be compared with experimental data to confirm the molecular structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The magnetic shielding of each nucleus (e.g., ¹H and ¹³C) can be calculated. frontiersin.org These shielding values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). zenodo.org The predicted NMR spectra are invaluable for assigning signals in experimentally obtained spectra and confirming the stereochemistry and connectivity of the molecule. frontiersin.orgzenodo.org

The table below presents hypothetical spectroscopic data for the most stable conformer of (R)-2-hydroxybutanoate, as could be predicted by DFT calculations.

| Spectroscopic Data Type | Predicted Value | Corresponding Functional Group/Atom |

| IR Frequency (cm⁻¹) | ~3400 | O-H stretch (hydroxyl) |

| IR Frequency (cm⁻¹) | ~2970 | C-H stretch (aliphatic) |

| IR Frequency (cm⁻¹) | ~1710 | C=O stretch (carboxylate) |

| ¹³C NMR Chemical Shift (ppm) | ~180 | Carboxylate Carbon (C=O) |

| ¹³C NMR Chemical Shift (ppm) | ~70 | Alpha-Carbon (CH-OH) |

| ¹H NMR Chemical Shift (ppm) | ~4.0 | Alpha-Proton (CH-OH) |

Molecular Dynamics Simulations of (R)-2-hydroxybutanoate in Biological or Polymeric Environments

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior, offering insights into dynamics, thermodynamics, and intermolecular interactions. uiuc.edu

Biological Environments: To understand the role of (R)-2-hydroxybutanoate in biological systems, MD simulations can model its behavior in relevant environments, such as in aqueous solution or near a cell membrane. These simulations can reveal:

Solvation Structure: How water molecules arrange around the hydrophilic carboxylate and hydroxyl groups.

Membrane Interaction: Whether the molecule preferentially adsorbs to the surface of a lipid bilayer or permeates through it.

Protein Binding: The dynamics of (R)-2-hydroxybutanoate binding to the active site of an enzyme, providing information on binding affinity and residence time. nih.gov

Polymeric Environments: (R)-2-hydroxybutyrate is structurally related to the monomer of poly(3-hydroxybutyrate) (PHB), a biodegradable polymer. researchgate.net MD simulations can be used to investigate the interaction between (R)-2-hydroxybutanoate and polymer matrices. researchgate.netmdpi.com Such studies could explore its role as a plasticizer or its diffusion characteristics within the polymer. nsf.gov Key parameters derived from these simulations include diffusion coefficients, radial distribution functions to quantify local structure, and hydrogen bond analysis to understand specific interactions. hw.ac.uk

The following table outlines a typical setup for an all-atom MD simulation of (R)-2-hydroxybutanoate in an aqueous environment. mdpi.com

| Simulation Parameter | Typical Value/Setting | Purpose |

| Force Field | OPLS3e, AMBER, CHARMM | Describes the potential energy of the system |

| Water Model | TIP3P | Explicitly models solvent molecules |

| System Size | ~5000 atoms | One (R)-2-hydroxybutanoate ion + water molecules |

| Temperature | 300 K | Simulates physiological conditions |

| Pressure | 1 atm | Simulates standard atmospheric pressure |

| Simulation Time | 100 ns | Allows for sufficient sampling of molecular motion |

Computational Design of Enantioselective Catalysts

The synthesis of enantiomerically pure compounds like (R)-2-hydroxybutanoate is of great importance. Computational chemistry plays a pivotal role in designing and optimizing enantioselective catalysts, particularly enzymes, to achieve high selectivity. biorxiv.org

The process typically involves creating a catalyst that favors the production of the (R)-enantiomer from a prochiral substrate, such as ethyl 2-oxobutanoate (B1229078). A common strategy involves modifying an existing enzyme, like a carbonyl reductase or ketoreductase, that has some activity on the target substrate. nih.gov The computational workflow includes:

Homology Modeling: If the 3D structure of the enzyme is unknown, a model is built based on the known structures of related proteins.

Molecular Docking: The substrate is docked into the enzyme's active site to predict its binding orientation. To achieve (R)-selectivity, the substrate must bind in a specific pose that exposes one face of the carbonyl group to the enzyme's hydride source (e.g., from NADPH). semanticscholar.org

Molecular Dynamics (MD) Simulations: MD simulations are run on the enzyme-substrate complex to assess the stability of the binding pose and identify key amino acid residues that interact with the substrate. nih.gov

In Silico Mutagenesis: Residues in the active site are computationally mutated to other amino acids. The effect of each mutation on the binding energy and orientation of the substrate is evaluated. The goal is to identify mutations that stabilize the binding pose leading to the (R)-product while destabilizing the pose that would lead to the (S)-product. nih.gov

This computational approach significantly reduces the experimental effort required by predicting a small number of promising mutations for laboratory testing. nih.gov

| Original Residue | Proposed Mutation | Predicted Effect on Enantiomeric Excess (ee) for (R)-product | Rationale |

| Leucine (L89) | Alanine (A) | Increase from 45% to >95% | Reduces steric hindrance, allowing better fit for the substrate in the pro-(R) orientation. |

| Tyrosine (Y150) | Phenylalanine (F) | Increase from 45% to 70% | Removes a hydrogen bond that may be stabilizing a non-productive binding mode. |

| Tryptophan (W193) | Alanine (A) | Increase from 43.2% to >99% | Creates space in the binding pocket to better accommodate the substrate for selective reduction. nih.gov |

In Silico Modeling of Metabolic Pathways Involving (R)-2-hydroxybutyrate

(R)-2-hydroxybutyrate is a metabolite found in various biological systems, often associated with pathways like amino acid catabolism and fatty acid oxidation. In silico modeling of metabolic pathways allows for a system-level understanding of how this compound is produced and consumed. pagepress.orgresearchgate.net

Flux Balance Analysis (FBA) is a prominent computational method used for this purpose. wikipedia.orgyoutube.com FBA uses a genome-scale metabolic model (GSMM), which is a mathematical representation of all known metabolic reactions in an organism. creative-proteomics.com The model is constrained by the stoichiometry of these reactions. By assuming a steady state (i.e., the concentration of internal metabolites does not change over time), FBA can predict the flow of metabolites, or fluxes, through the entire network. nih.gov

Using FBA, researchers can:

Predict Production Rates: By setting an objective function, such as the maximization of biomass or the production of a specific compound, FBA can predict the maximum theoretical yield of (R)-2-hydroxybutyrate under various growth conditions. creative-proteomics.com

Identify Key Enzymes: The model can identify which enzymes and pathways contribute most significantly to the synthesis or degradation of (R)-2-hydroxybutyrate.

Simulate Gene Knockouts: FBA can simulate the effect of deleting one or more genes from the model. nih.gov This helps to predict which gene knockouts would lead to an increase or decrease in (R)-2-hydroxybutyrate production, guiding metabolic engineering efforts. nih.gov

The table below shows a simplified, hypothetical FBA result predicting the impact of a gene knockout on a flux related to (R)-2-hydroxybutyrate production.

| Condition | Flux through Pathway A (mmol/gDW/hr) | Flux through Pathway B (mmol/gDW/hr) | Net Production of (R)-2-HB (mmol/gDW/hr) |

| Wild Type | 10.0 | 8.0 | 2.0 |

| In Silico Knockout of Gene in Pathway B | 10.0 | 0.0 | 10.0 |

Structure-Activity Relationship (SAR) Studies via Computational Methods

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with enhanced potency or other desired properties. nih.gov

To develop a QSAR model for derivatives of (R)-2-hydroxybutanoate, the following steps would be taken:

Data Set Collection: A series of (R)-2-hydroxybutanoate analogs with experimentally measured biological activity (e.g., inhibitory concentration against a specific enzyme) is compiled.

Descriptor Calculation: For each molecule in the series, a set of numerical values, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's structure, such as:

Topological descriptors: Related to molecular connectivity.

Electronic descriptors: Related to charge distribution and polarizability. nih.gov

Steric descriptors: Related to the size and shape of the molecule. nih.gov

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (LogP).

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation that correlates the descriptors with the observed biological activity. nih.govnih.gov

Model Validation: The predictive power of the model is rigorously tested using techniques like cross-validation and by using an external set of compounds not included in the model-building process. nih.gov

A validated QSAR model can provide valuable insights into which molecular properties are most important for the desired activity, facilitating the rational design of new, more effective compounds. mdpi.com

| Molecular Descriptor | Description | Correlation with Activity (Hypothetical) | Interpretation |

| LogP | Octanol-water partition coefficient | Positive | Higher hydrophobicity is favorable for activity. |

| Molecular Weight | Mass of the molecule | Negative | Increased size is detrimental to activity. |

| H-Bond Donors | Number of hydrogen bond donors | Positive | Hydrogen bonding capability is important for binding. |

| Topological Polar Surface Area (TPSA) | Surface area of polar atoms | Negative | Lower polarity may improve membrane permeability. |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Biocatalytic Production Platforms

The sustainable production of enantiomerically pure chemicals is a cornerstone of green chemistry. While chemical synthesis routes to (R)-2-hydroxybutanoic acid exist, biocatalysis offers a promising alternative with high selectivity and mild reaction conditions. Future research should focus on the development of robust and efficient biocatalytic platforms for the synthesis of Sodium (R)-2-hydroxybutanoate.

Engineered Microorganisms:

Metabolic engineering of microbial hosts like Escherichia coli and yeast presents a viable strategy for the de novo synthesis of (R)-2-hydroxybutanoate from renewable feedstocks. Drawing parallels from the successful production of (R)-3-hydroxybutyrate (R3HB), synthetic pathways can be constructed to channel carbon flux towards the target molecule. For instance, engineered E. coli strains have achieved significant titers of R3HB, demonstrating the potential of this approach. nih.govnih.govasm.org

Future work should involve the identification and overexpression of key enzymes, such as stereoselective dehydrogenases or reductases that can convert 2-ketobutyrate to (R)-2-hydroxybutyrate with high enantiomeric excess. Additionally, knocking out competing metabolic pathways will be crucial to maximize product yield. The development of whole-cell biocatalysts, which offer the advantage of in-situ cofactor regeneration, is a particularly attractive avenue for creating economically viable and sustainable production processes.

Table 1: Examples of Biocatalytic Production of Chiral Hydroxyalkanoates in Engineered E. coli

| Product | Host Strain | Key Enzymes Expressed | Titer (g/L) | Yield (% of theoretical maximum) | Reference |

| (R)-3-Hydroxybutyric acid | E. coli | PHA biosynthesis operon, PHA depolymerase | - | 49.5% (85.6%) | nih.gov |

| (R)-3-Hydroxybutyrate | E. coli MG1655(DE3) | Thiolase (BktB), (R)-3HB-CoA dehydrogenase (PhaB), Thioesterase (TesB) | 2.92 | - | nih.govasm.org |

| (S)-3-Hydroxybutyrate | E. coli MG1655(DE3) | Thiolase (BktB), (S)-3HB-CoA dehydrogenase (Hbd), Thioesterase (TesB) | 2.08 | - | nih.govasm.org |

This table is based on data for (R)- and (S)-3-hydroxybutyrate and is intended to be illustrative of the potential for biocatalytic production of this compound.

Discovery of Undescribed Enzymatic Transformations and Metabolic Fates

A comprehensive understanding of the enzymatic transformations and metabolic fate of this compound is essential for both its production and its potential applications in biological systems. Currently, knowledge in this area is limited, and future research should aim to elucidate these pathways.

Enzymatic Synthesis and Degradation:

Research should focus on identifying and characterizing enzymes that can catalyze the stereoselective synthesis of (R)-2-hydroxybutanoate. This includes exploring diverse microbial sources for novel dehydrogenases and reductases with high specificity for 2-ketobutyrate.

Furthermore, understanding the biodegradation pathways of (R)-2-hydroxybutanoate is crucial for its environmental fate and for potential applications where biodegradability is desired. The degradation of PHAs typically involves depolymerases that hydrolyze the polymer into its monomeric units. frontiersin.orgnih.govrug.nl Subsequent metabolism of the monomers then occurs through various pathways. For 2-hydroxybutyric acid, it is known to be involved in amino acid catabolism and glutathione (B108866) anabolism. hmdb.ca Investigating the specific enzymes and metabolic routes involved in the degradation of the (R)-enantiomer will be a key area of future research.

Table 2: Key Metabolic Pathways Related to 2-Hydroxybutyric Acid

| Metabolic Process | Precursor/Product | Key Enzymes/Pathways Involved | Reference |

| Amino Acid Catabolism | 2-Ketobutyrate | Threonine and methionine metabolism | hmdb.ca |

| Glutathione Synthesis | 2-Hydroxybutyric acid (byproduct) | Transsulfuration pathway | hmdb.ca |

| PHA Degradation | (R)-Hydroxyalkanoic acids | PHA depolymerases | frontiersin.orgnih.govnih.gov |

This table provides a general overview of metabolic pathways related to 2-hydroxybutyric acid and PHA degradation.

Advanced Spectroscopic Techniques for In Situ Monitoring of Biotransformations

The ability to monitor bioprocesses in real-time is critical for process optimization and control. Advanced spectroscopic techniques offer non-invasive, in-situ monitoring capabilities that can provide valuable insights into the dynamics of (R)-2-hydroxybutanoate production.

Vibrational Circular Dichroism (VCD):

VCD is a powerful technique for determining the enantiomeric excess (% EE) of chiral molecules in real-time. nih.govnih.govrsc.orgnih.gov Future research should explore the application of Fourier Transform VCD (FT-VCD) and Quantum Cascade Laser-based VCD (QCL-VCD) for the in-situ monitoring of (R)-2-hydroxybutanoate fermentations. nih.govtuwien.at This would allow for precise control over the stereoselectivity of the biotransformation.

Raman and ATR-FTIR Spectroscopy:

Raman and Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy are well-established process analytical technology (PAT) tools for monitoring the concentrations of various components in a bioreactor. Future studies should focus on developing robust calibration models to quantify this compound, its precursors, and any byproducts during fermentation.

Table 3: Advanced Spectroscopic Techniques for Bioprocess Monitoring

| Technique | Information Provided | Advantages for (R)-2-hydroxybutanoate Monitoring |

| Vibrational Circular Dichroism (VCD) | Enantiomeric excess, molecular structure | Real-time, in-situ monitoring of chirality. nih.govnih.govrsc.orgnih.govtuwien.at |

| Raman Spectroscopy | Chemical composition, concentration | Non-invasive, compatible with aqueous environments. |

| ATR-FTIR Spectroscopy | Chemical composition, concentration | In-situ monitoring, robust for complex media. |

Systems Biology Approaches for Comprehensive Metabolic Network Elucidation